molecular formula C23H18ClN5O2S B4548349 (6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4548349
M. Wt: 463.9 g/mol
InChI Key: JPSAAWWVQGQVKW-SZRLJQQQSA-N
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Description

(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.9 g/mol. The purity is usually 95%.
The exact mass of the compound 6-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is 463.0869737 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Agents

Research has shown that derivatives of thiadiazolo[3,2-a]pyrimidinones exhibit potent antifungal and antibacterial properties. For instance, studies on pyridine derivatives with thiadiazolyl moieties have revealed significant antifungal activity, suggesting their potential as antifungal agents (Rajput, Sharma, & Yashovardhan, 2011). Similarly, novel benzothiazole pyrimidine derivatives have demonstrated both antibacterial and antifungal activities, indicating their applicability in combating microbial infections (Maddila et al., 2016).

Anticancer Research

Compounds related to thiadiazolo[3,2-a]pyrimidinones have been explored for their anticancer properties. A study highlighted the synthesis of thiadiazolo[3,2-a]pyrimidin-5-one derivatives and their evaluation against human breast and lung cancer cell lines. Some derivatives exhibited promising anticancer activity, underscoring their potential in anticancer research (Gaonkar et al., 2018).

Anti-inflammatory and Antinociceptive Properties

Thiadiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory and antinociceptive effects. A study synthesizing and evaluating thiazolopyrimidine derivatives as anti-inflammatory agents found that some compounds showed significant activity, suggesting their utility in developing new anti-inflammatory drugs (Tozkoparan et al., 1999).

Antioxidant Potential

The antioxidant capacity of thiadiazolo[3,2-a]pyrimidinone derivatives has been explored, with findings suggesting that these compounds can effectively scavenge free radicals. This property is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Aziz et al., 2021).

Properties

IUPAC Name

(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c24-18-7-2-4-9-20(18)31-11-5-10-28-13-15(16-6-1-3-8-19(16)28)12-17-21(25)29-23(27-22(17)30)32-14-26-29/h1-4,6-9,12-14,25H,5,10-11H2/b17-12+,25-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSAAWWVQGQVKW-SZRLJQQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C=C4C(=N)N5C(=NC4=O)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)/C=C/4\C(=N)N5C(=NC4=O)SC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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